molecular formula C10H10N2O B1267152 4-Acetamidophenylacetonitrile CAS No. 25025-06-3

4-Acetamidophenylacetonitrile

Cat. No. B1267152
CAS RN: 25025-06-3
M. Wt: 174.2 g/mol
InChI Key: SPAOQNOLRMENDZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multiple steps, including acetylation, formylation, and reactions with primary and heterocyclic amines. For instance, the acetylation of specific pyrimidine derivatives using acetic anhydride can lead to N-pyrimidinylacetamide derivatives. These derivatives serve as precursors for further chemical transformations, including the formation of various nitrogen heterocycles through reactions with bifunctional nucleophiles, such as hydrazines and guanidines (Farouk, Ibrahim, & El-Gohary, 2021).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the behavior and reactivity of chemical compounds. Techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy are commonly used to elucidate the structures of synthesized compounds. These methods provide detailed information on the spatial arrangement of atoms within a molecule and the electronic environment, which are essential for predicting reactivity and interaction with other molecules.

Chemical Reactions and Properties

Chemical reactions involving 4-acetamidophenylacetonitrile derivatives can lead to a wide variety of products depending on the reactants and conditions employed. For example, the reductive carbonylation of nitrobenzene in the presence of Pd(II)-complexes can selectively produce N-(4-hydroxyphenyl)acetamide, demonstrating the compound's versatility in synthetic chemistry (Vavasori, Capponi, & Ronchin, 2023).

Scientific Research Applications

4-Acetamidophenylacetonitrile is a chemical compound with the molecular formula C10H10N2O . It is used in various scientific fields, particularly in chemistry .

  • Specific Scientific Field : Catalysis .
  • Summary of the Application : 4-Acetamidophenylacetonitrile is used in the synthesis of arylacrylonitriles .
  • Methods of Application or Experimental Procedures : In this process, Cu (OAc) 2 is used as the catalyst, and acetonitrile is used as the solvent and the CN source to synthesize arylacrylonitriles . The reaction conditions can tolerate a variety of substrates, including electron-donating groups, strong electron-withdrawing groups, and sterically bulky groups .
  • Results or Outcomes : The method allows for the synthesis of arylacrylonitriles, which are important intermediates in organic synthesis .

Safety And Hazards

4-Acetamidophenylacetonitrile can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and ensuring adequate ventilation is recommended .

properties

IUPAC Name

N-[4-(cyanomethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-8(13)12-10-4-2-9(3-5-10)6-7-11/h2-5H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPAOQNOLRMENDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10302587
Record name 4-Acetamidophenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10302587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>26.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727061
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-Acetamidophenylacetonitrile

CAS RN

25025-06-3
Record name 25025-06-3
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Record name 4-Acetamidophenylacetonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 25025-06-3
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Synthesis routes and methods

Procedure details

To a cooled (0° C.) and stirred solution of 4-aminobenzyl cyanide (2.38 g, 18.04 mmol) in anhydrous dichloromethane (30 ml) was added anhydrous triethylamine (7.54 ml, 54.12 mmol) followed by acetic anhydride (2.56 ml, 27.06 mmol) under nitrogen. The mixture was allowed to warm to room temperature and it was stirred for 18 h before it was diluted with ethyl acetate (150 ml) and-washed with 10% aqueous sodium bicarbonate (100 ml), 2M hydrochloric acid (50 ml), brine (50 ml), then dried (MgSO4) and concentrated to give 4-(acetylamino)benzyl cyanide as an orange solid. The crude nitrile (2.8 g) was dissolved in absolute ethanol (200 ml) and chloroform (4 ml) and it was hydrogenated at 50 psi over platinum (IV) oxide for 16 h. The catalyst was filtered off, washed with ethanol and the filtrate was concentrated under vacuum. The residue was dissolved in 2M sodium hydroxide (30 ml) and the product was extracted with dichloromethane (4×150 ml), then dried (Na2SO4) and concentrated. Flash chromatography of the residue (silica gel, dichloromethane/methanol/ammonia, 85:15:1.5) gave 2.3 g (80%) of the title compound as a yellow solid. δ (360 MHz, CDCl3) 2.16 (3H, s), 2.71 (2H, t, J=6.8 Hz), 2.94 (2H, t, J=6.8 Hz), 7.14 (2H, d, J=8.3 Hz), 7.26 (1H, br s), 7.41 (2H, d, J=8.3 Hz).
Quantity
2.38 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
7.54 mL
Type
reactant
Reaction Step Two
Quantity
2.56 mL
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

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